1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
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Overview
Description
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of fluorine, iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms onto the benzene ring.
Methoxymethoxylation: Addition of the methoxymethoxy group.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of halogens allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents .
Scientific Research Applications
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound’s unique functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with a biological target .
Comparison with Similar Compounds
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-iodo-3-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of methoxymethoxy.
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene: Differing position of the trifluoromethyl group.
Properties
Molecular Formula |
C9H7F4IO2 |
---|---|
Molecular Weight |
350.05 g/mol |
IUPAC Name |
1-fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F4IO2/c1-15-4-16-7-3-5(9(11,12)13)2-6(10)8(7)14/h2-3H,4H2,1H3 |
InChI Key |
BYWFZVLJJVGYCY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC(=C1)C(F)(F)F)F)I |
Origin of Product |
United States |
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